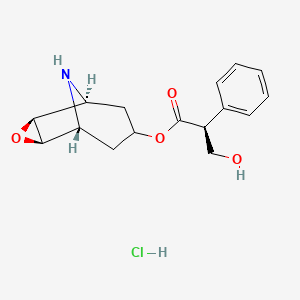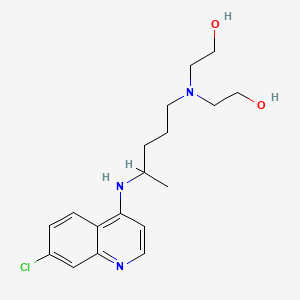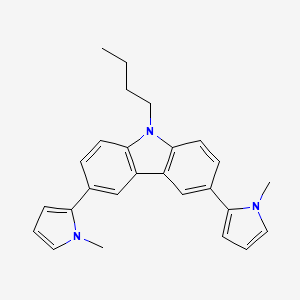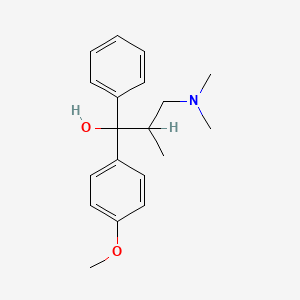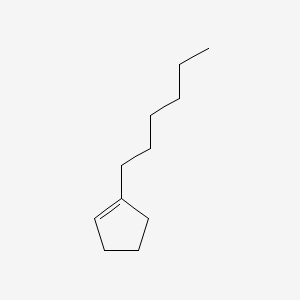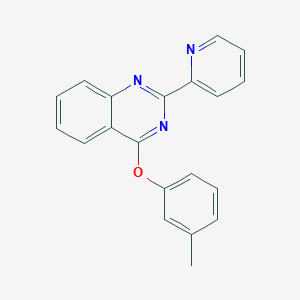
4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings
Métodos De Preparación
The synthesis of 4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve optimizing these reaction conditions to increase yield and reduce costs.
Análisis De Reacciones Químicas
4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline can be compared with other similar compounds, such as:
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
- 4-(3-Methylphenoxy)piperidine
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and biological activity.
Propiedades
Número CAS |
835907-67-0 |
|---|---|
Fórmula molecular |
C20H15N3O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-(3-methylphenoxy)-2-pyridin-2-ylquinazoline |
InChI |
InChI=1S/C20H15N3O/c1-14-7-6-8-15(13-14)24-20-16-9-2-3-10-17(16)22-19(23-20)18-11-4-5-12-21-18/h2-13H,1H3 |
Clave InChI |
NNBPTCAWASUKMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Solubilidad |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


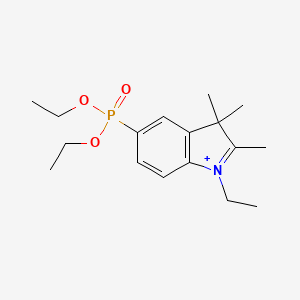
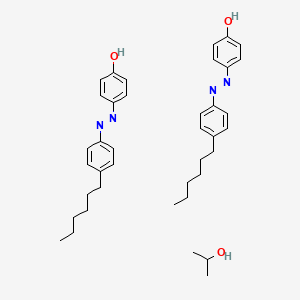
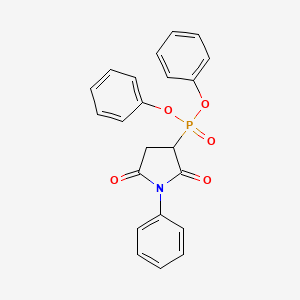
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)
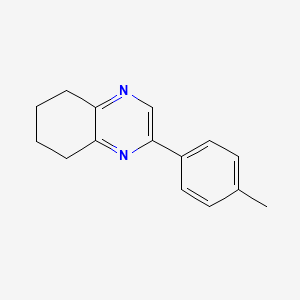
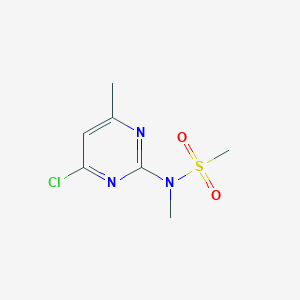
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
